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Compound of Interest

Compound Name: Linetastine

Cat. No.: B012748 Get Quote

This guide provides a comprehensive overview of the safety and toxicity profile of linagliptin for

researchers, scientists, and drug development professionals. The information is based on a

systematic review of preclinical and clinical studies.

Non-Clinical Toxicology
Acute, Subchronic, and Chronic Toxicity
Preclinical studies in animals are foundational for establishing the safety profile of a new

chemical entity. These studies help in identifying potential target organs for toxicity and

determining a safe starting dose for human trials.

Table 1: Summary of Non-Clinical General Toxicity Studies
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Species Study Duration
Route of
Administration

NOAEL (No-
Observed-
Adverse-Effect
Level)

Key Findings

Rat Up to 18 months Oral (dietary)

12.7 mg/kg/day

(males), 15.1

mg/kg/day

(females)[1]

At higher doses,

observed effects

included

testicular atrophy

and decreased

spermatogenesis

in males. No

neoplastic

response was

noted.[1]

Rat 12 weeks Oral (dietary)
Not explicitly

stated

Dose-dependent

toxicity to the

liver was

observed in

blood chemical

analysis at

higher doses.[1]

Rat Acute Oral > 5 g/kg
Low acute

toxicity.[1]

Experimental Protocol: Chronic Toxicity Study in Rats

Test System: Male and female Wistar rats.

Administration: Linagliptin was administered through the diet at concentrations of 0, 0.01,

0.03, and 0.1% for 18 months.

Parameters Monitored: Body weight, food consumption, clinical signs, hematology, clinical

chemistry, urinalysis, gross pathology, and histopathology.
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Key Endpoints: Identification of target organs, characterization of dose-response

relationships, and determination of the NOAEL.[1]

Carcinogenicity, Mutagenicity, and Impairment of
Fertility
Regulatory guidelines necessitate a thorough evaluation of a drug's potential to cause cancer,

genetic mutations, or impair reproductive function.

Table 2: Summary of Carcinogenicity, Mutagenicity, and Fertility Studies

Study Type Species Outcome

Carcinogenicity Rat No evidence of carcinogenicity

Mutagenicity In vitro/In vivo No evidence of mutagenicity

Fertility Rat No adverse effects on fertility

Clinical Safety and Pharmacokinetics
Clinical trials in humans provide the most relevant data on the safety and tolerability of a drug

in the target population.

Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is

crucial for interpreting its safety profile.

Linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear

pharmacokinetics due to its high-affinity binding to the DPP-4 enzyme.[2] It is primarily

eliminated unchanged via the feces, with minimal renal excretion (around 5% of the oral

therapeutic dose at steady state).[2] This pharmacokinetic profile is a key reason why no dose

adjustment is required for patients with renal or hepatic impairment.[2]

Table 3: Key Pharmacokinetic Parameters of Linagliptin
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Parameter Value Reference

Bioavailability ~30% [2]

Time to Maximum

Concentration (Tmax)
~1.5 hours [2]

Protein Binding

Concentration-dependent

(99% at 1 nmol/L to 75-89% at

>30 nmol/L)

[2]

Terminal Half-life
>100 hours (effective half-life

~10 hours)
[2]

Metabolism

Minor, with the main metabolite

being pharmacologically

inactive

[2]

Primary Route of Elimination Feces [2]

Clinical Trials: Adverse Events
Extensive clinical trial programs have evaluated the safety of linagliptin as monotherapy and in

combination with other antidiabetic agents.

A pooled analysis of 22 clinical trials involving 7,400 individuals with type 2 diabetes (4,810

receiving linagliptin) demonstrated that linagliptin was well-tolerated.[3] The overall incidence of

adverse events (AEs) and serious adverse events (SAEs) with linagliptin was similar to

placebo.[3]

Table 4: Incidence of Common Adverse Events in Placebo-Controlled Trials
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Adverse Event Linagliptin (%) Placebo (%) Reference

Nasopharyngitis ≥5% - [4]

Hypoglycemia

(overall)
11.5 14.0 [3]

Hypoglycemia

(monotherapy)
6.6 3.6 [4]

Note: Hypoglycemia incidence varies depending on background therapy. The risk is increased

when used in combination with insulin or insulin secretagogues.[4]

Specific Safety Concerns
Pancreatitis: Acute pancreatitis, including fatal cases, has been reported in patients taking

linagliptin. The incidence in the clinical trial program was 15.2 cases per 10,000 patient-years

of exposure compared to 3.7 cases per 10,000 patient-years with comparators.[4]

Heart Failure: An association between DPP-4 inhibitors and heart failure has been observed.

Patients should be monitored for signs and symptoms of heart failure.[4]

Hypersensitivity Reactions: Serious hypersensitivity reactions such as anaphylaxis,

angioedema, and exfoliative skin conditions have occurred with linagliptin.[4]

Signaling Pathways and Experimental Workflows
Linagliptin Mechanism of Action
The therapeutic effect of linagliptin is mediated through the inhibition of the DPP-4 enzyme,

which leads to increased levels of active incretin hormones (GLP-1 and GIP). These hormones,

in turn, stimulate glucose-dependent insulin secretion and suppress glucagon secretion.
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Caption: Mechanism of action of Linagliptin.

General Preclinical Safety Evaluation Workflow
The preclinical safety evaluation of a pharmaceutical product follows a structured workflow to

ensure a thorough assessment before human trials.

Test Compound
(e.g., Linagliptin)

In Vitro Toxicology
(e.g., Genotoxicity)

Acute Toxicity Studies
(Single Dose)

Repeated-Dose Toxicity
(Subchronic/Chronic)

Safety Pharmacology
(Cardiovascular, Respiratory, CNS) Carcinogenicity Studies Reproductive & Developmental

Toxicity

Phase I Clinical Trials
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Caption: Generalized workflow for preclinical safety evaluation.[5][6]

Conclusion
Linagliptin has a well-established safety profile, characterized by a low incidence of adverse

events and a pharmacokinetic profile that does not necessitate dose adjustments for renal or

hepatic impairment. The most frequently reported adverse events are generally mild. However,

rare but serious risks, including pancreatitis, heart failure, and hypersensitivity reactions,

require careful monitoring in the clinical setting. The preclinical data package for linagliptin is

comprehensive and supports its use in the intended patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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